3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride, also known as AECU, is a cyclic urea derivative which has been used in a variety of scientific research applications. It is a relatively small molecule, consisting of six atoms of carbon, two atoms of nitrogen, and two atoms of hydrogen. AECU is an important reagent for organic synthesis, as it can be used to synthesize a wide range of compounds, including peptides, amines, and other organic molecules. It is also used in a variety of biochemical and physiological studies, as it has been found to possess various properties that make it useful for these applications.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Mercury Sensing

Unsymmetrical thiourea derivatives, including 1-(3-chlorophenyl)-3-cyclohexylthiourea, have demonstrated their utility as enzyme inhibitors and mercury sensors. For instance, compound 3 exhibited significant enzyme inhibition against acetylcholinesterase and butyrylcholinesterase, as well as moderate sensitivity during fluorescence studies for mercury detection (Rahman et al., 2021).

Synthesis of Novel Polyurea Derivatives

A series of polyurea derivatives and nanocomposites were synthesized through the interaction between 4(2-aminothiazol-4-ylbenzylidene)-4-(tert-butyl) cyclohexanone and diisocyanate compound. These derivatives displayed antibacterial activity against certain bacteria and fungi. Molecular docking studies further supported their potential as antimicrobial agents (Hussein et al., 2020).

Molecular Structure and Cytotoxic Studies

7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one, synthesized from 2-amino-5-chlorobenzophenone and 1,2-cyclohexanedione, demonstrated higher cytotoxicity in Human breast cancer cells (MCF-7) compared to human lung adenocarcinoma cells (A549). Its structure was confirmed through spectroscopic methods, and its bioactivity was identified through molecular electrostatic potential and HOMO - LUMO frontier orbital analysis (Satheeshkumar et al., 2016).

Antibacterial Activities of Thiourea Derivatives

A series of novel N-substituted thiourea derivatives showcased antibacterial activities against various bacteria, including Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis. Certain compounds exhibited significant antibacterial activity, potentially positioning them as promising candidates for further antibacterial research (Kalhor et al., 2014).

Formation Kinetics and Thermodynamic Study of Ligands

Polydentate ligands like 3-(2-aminocyclohexylamino)-2-(2-aminocyclohexyl aminomethyl) propionic acid were investigated for their complex formation kinetics with Cu(II) in acidic aqueous solutions. The stability constants of the complexes were determined, offering insights into the ligand's binding affinities and thermodynamic properties (Ozay & Baran, 2010).

Eigenschaften

IUPAC Name |

1-(2-aminoethyl)-3-cyclohexylurea;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O.2ClH/c10-6-7-11-9(13)12-8-4-2-1-3-5-8;;/h8H,1-7,10H2,(H2,11,12,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLOQVWQQYQFEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

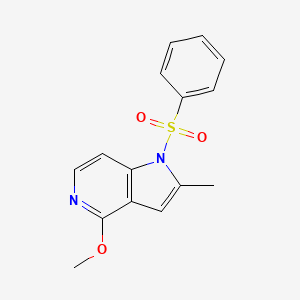

![1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B1378377.png)

![5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1378379.png)